N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
CAS No.:
Cat. No.: VC14934722
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide -](/images/structure/VC14934722.png)
Specification
Molecular Formula | C15H19N3OS |
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Molecular Weight | 289.4 g/mol |
IUPAC Name | N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Standard InChI | InChI=1S/C15H19N3OS/c1-15(2,3)10-13-17-18-14(20-13)16-12(19)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
Standard InChI Key | GEQYLQGEVGRDSW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole scaffold is substituted at position 5 with a 2,2-dimethylpropyl (neopentyl) group and at position 2 with a phenylacetamide moiety. The phenylacetamide group consists of a benzene ring linked to an acetamide chain, which is further connected to the thiadiazole nitrogen .
Key Structural Attributes:
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Thiadiazole Core: Contributes to electronic delocalization and hydrogen-bonding capacity.
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Neopentyl Substituent: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability.
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Phenylacetamide Side Chain: Introduces aromaticity and hydrogen-bond donor/acceptor sites for molecular interactions .
Physicochemical Properties
Data extracted from ChemSpider (ID: 740087) and synthetic analogs provide the following properties:
Property | Value |
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Molecular Formula | C₁₃H₁₇N₃OS₂ |
Average Mass | 295.419 g/mol |
Monoisotopic Mass | 295.081304 Da |
Hydrogen Bond Donors | 2 (amide NH, thiadiazole NH) |
Hydrogen Bond Acceptors | 4 (amide O, thiadiazole N/S) |
Lipophilicity (LogP) | Estimated 3.2–3.8 |
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is moderate, while its aqueous solubility is limited due to the hydrophobic neopentyl and phenyl groups .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been published, analogous thiadiazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the Thiadiazole Core:
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Amide Coupling:
Critical Reaction Parameters:
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Temperature: Cyclization steps often require heating (80–120°C).
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate thiadiazole formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed .
Spectroscopic Characterization
Hypothetical characterization data, inferred from related compounds , include:
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¹H-NMR (400 MHz, DMSO-d₆):
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δ 10.12 (s, 1H, NH), 7.85–7.25 (m, 5H, Ph-H), 2.95 (s, 2H, CH₂CO), 1.25 (s, 9H, C(CH₃)₃).
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¹³C-NMR:
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δ 168.5 (C=O), 162.3 (thiadiazole C-2), 135.2–128.4 (Ph-C), 35.1 (C(CH₃)₃), 24.8 (CH₂CO).
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HRMS: m/z [M+H]⁺ calculated for C₁₃H₁₈N₃OS₂: 296.0896; observed: 296.0892 .
Biological Activities and Applications
Nematicidal Activity
Thiadiazole-acetamide hybrids have shown efficacy against Meloidogyne incognita, a plant-parasitic nematode. Compound A23 from a related series achieved 100% mortality at 500 µg/mL, attributed to acetylcholine esterase inhibition . The hydrophobic neopentyl group in the subject compound could augment soil persistence and bioavailability.
Structure-Activity Relationship (SAR) Considerations
Key SAR insights from analogous compounds :
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Thiadiazole Core: Essential for hydrogen bonding with biological targets.
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Neopentyl Group: Increases metabolic stability and lipophilicity, enhancing bioactivity.
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Phenylacetamide: The phenyl ring’s electron-withdrawing substituents (e.g., -F, -Cl) improve antibacterial potency.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline production.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles.
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Target Identification: Use computational docking to identify enzyme targets (e.g., dihydrofolate reductase).
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